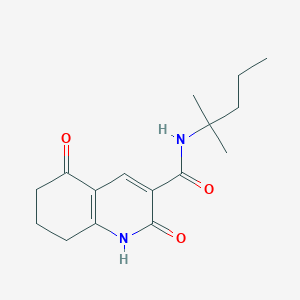![molecular formula C18H19N5O2S B7681301 N-[1-(1H-indazole-3-carbonyl)piperidin-4-yl]-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B7681301.png)
N-[1-(1H-indazole-3-carbonyl)piperidin-4-yl]-4-methyl-1,3-thiazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(1H-indazole-3-carbonyl)piperidin-4-yl]-4-methyl-1,3-thiazole-5-carboxamide, commonly known as ITI-007, is a novel antipsychotic drug that has been developed to treat schizophrenia and other related psychiatric disorders. It is a unique compound that combines the properties of a serotonin 5-HT2A receptor antagonist and dopamine D2 receptor partial agonist.
Mechanism of Action
ITI-007 works by modulating the activity of serotonin and dopamine receptors in the brain. It acts as an antagonist at the 5-HT2A receptor and a partial agonist at the D2 receptor. This unique mechanism of action is believed to contribute to its efficacy in treating schizophrenia and other related disorders.
Biochemical and Physiological Effects:
ITI-007 has been shown to have a broad range of biochemical and physiological effects on the brain. It has been found to increase the release of dopamine and other neurotransmitters, such as norepinephrine and acetylcholine. It also modulates the activity of glutamate and GABA receptors, which are involved in regulating mood and behavior.
Advantages and Limitations for Lab Experiments
ITI-007 has several advantages for use in lab experiments. It has a favorable pharmacokinetic profile, with a long half-life and low potential for drug-drug interactions. It is also well-tolerated in humans, with a low incidence of side effects. However, its high cost and limited availability may limit its use in some research settings.
Future Directions
There are several future directions for research on ITI-007. One area of interest is its potential use in treating other psychiatric disorders, such as depression and anxiety. Another area of investigation is its mechanism of action and how it modulates the activity of serotonin and dopamine receptors in the brain. Additionally, further studies are needed to determine the long-term safety and efficacy of ITI-007 in treating schizophrenia and related disorders.
Conclusion:
In conclusion, ITI-007 is a novel antipsychotic drug that has shown promising results in treating schizophrenia and related disorders. Its unique mechanism of action, favorable pharmacokinetic profile, and low incidence of side effects make it a promising candidate for future research. Further studies are needed to fully understand its potential use in other psychiatric disorders and to determine its long-term safety and efficacy.
Synthesis Methods
The synthesis of ITI-007 involves several steps, including the preparation of the piperidine intermediate, the coupling reaction with the indazole carboxylic acid, and the final thiazole ring formation. The process involves the use of various chemical reagents, such as sodium hydride, triethylamine, and palladium catalysts. The final product is obtained as a white crystalline powder with a purity of over 99%.
Scientific Research Applications
ITI-007 has been extensively studied in preclinical and clinical trials for its efficacy and safety in treating schizophrenia and bipolar disorder. It has also been investigated for its potential use in other psychiatric disorders, such as depression and anxiety. ITI-007 has shown promising results in reducing positive and negative symptoms of schizophrenia, improving cognitive function, and reducing the risk of extrapyramidal side effects.
properties
IUPAC Name |
N-[1-(1H-indazole-3-carbonyl)piperidin-4-yl]-4-methyl-1,3-thiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O2S/c1-11-16(26-10-19-11)17(24)20-12-6-8-23(9-7-12)18(25)15-13-4-2-3-5-14(13)21-22-15/h2-5,10,12H,6-9H2,1H3,(H,20,24)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKNKHEXFOXXKIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)C(=O)NC2CCN(CC2)C(=O)C3=NNC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(1H-indazole-3-carbonyl)piperidin-4-yl]-4-methyl-1,3-thiazole-5-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5-fluoro-2-methylphenyl)-2-[methyl(thiophen-2-ylsulfonyl)amino]acetamide](/img/structure/B7681224.png)
![2-[[2-(4-Methoxyphenyl)-1,3-oxazol-4-yl]methylsulfanyl]pyrimidine-4,6-diamine](/img/structure/B7681231.png)
![3-[2-[2,5-Dimethyl-1-(4-methylphenyl)pyrrol-3-yl]-2-oxoethyl]-1-methyl-7-(trifluoromethyl)pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B7681243.png)
![N-(3-chlorophenyl)-3-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]propanamide](/img/structure/B7681248.png)
![4-[[(4-acetylphenyl)sulfonylamino]methyl]-N-(1,3,4-thiadiazol-2-yl)benzamide](/img/structure/B7681252.png)
![N-[4-(2,5-diethoxyphenyl)-1,3-thiazol-2-yl]-5-methylpyrazine-2-carboxamide](/img/structure/B7681254.png)
![2-[4-(4,5-Dihydrobenzo[g][1]benzothiole-2-carbonyl)piperazin-1-yl]pyridine-4-carbonitrile](/img/structure/B7681261.png)
![2-[[(4-methoxyphenyl)methyl-methylamino]methyl]-6-phenyl-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B7681265.png)
![4-amino-N-[3-(N-methylanilino)propyl]-3-nitrobenzamide](/img/structure/B7681273.png)
![2-[3,5-dimethyl-1-[3-(trifluoromethyl)phenyl]pyrazol-4-yl]-N-[2-(3-fluoroanilino)-2-oxo-ethyl]-N-methyl-2-oxo-acetamide](/img/structure/B7681280.png)
![[2-[(2,4-Dimethylphenyl)carbamoylamino]-2-oxoethyl] 2-methoxy-5-sulfamoylbenzoate](/img/structure/B7681285.png)
![1-(3,4-Difluorophenyl)-2-[(2,3-dimethyl-5-nitroimidazol-4-yl)amino]ethanol](/img/structure/B7681298.png)

![5,6-Dimethyl-4-(4-methylpiperazin-1-yl)-2-(phenylsulfanylmethyl)thieno[2,3-d]pyrimidine](/img/structure/B7681314.png)